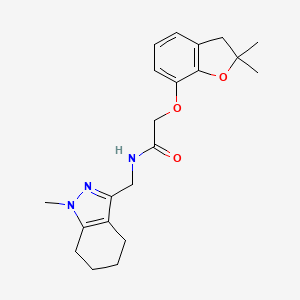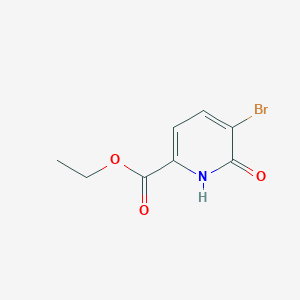
(E)-N'-(pyridin-3-ylmethylene)-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-N'-(pyridin-3-ylmethylene)-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide is a useful research compound. Its molecular formula is C14H11N5OS and its molecular weight is 297.34. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Coordination Chemistry
Coordination Complexes and Magnetic Properties (E)-N'-(pyridin-3-ylmethylene)-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide and its derivatives have been utilized in the synthesis and characterization of rare µ-di-σ pyrazole-based bridging keto carbonyl complexes derived from Cd(II) salts. These complexes exhibit potential as tetradentate NONN-donor ligands, engaging in coordination around the cadmium(II) center through various nitrogen atoms and the ketonic oxygen atom of the carbohydrazide group. The complexes have been characterized structurally and spectroscopically, highlighting their importance in the study of molecular geometry and supramolecular interactions, such as π⋯π, C–H⋯π, and H-bonding interactions (Das et al., 2015).
Magnetic Studies of Polytopic Ligands The compound and its related ligands have been involved in the formation of tetranuclear and pentanuclear complexes with Cu(II), Ni(II), and Mn(II) salts. These complexes have been characterized through X-ray structural analyses and magnetic studies, revealing intricate magnetic properties and coordination geometries. The study of these complexes contributes to the understanding of intramolecular magnetic interactions and the synthesis of metallo-supramolecular architectures (Mandal et al., 2011).
Chemical Synthesis and Characterization
Synthesis of Heterocyclic Compounds this compound has been used as a starting compound in the synthesis of various heterocyclic derivatives. These compounds have been characterized through spectroscopic studies, providing insights into their structural properties and potential applications in medicinal chemistry and materials science (Elneairy et al., 2006).
Characterization of Complexes and Emission Properties The ligand has been used in the synthesis of copper(II), zinc(II), and cadmium(II) complexes, exhibiting varying coordination modes towards different metal centers. The characterization of these complexes has been conducted through X-ray crystallography, highlighting their geometric structures and emission properties. This research contributes to the understanding of metal-ligand interactions and the design of coordination complexes with specific optical properties (Das et al., 2010).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for (E)-N'-(pyridin-3-ylmethylene)-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide involves the condensation of pyridine-3-carboxaldehyde with thiophene-2-carboxylic acid hydrazide, followed by cyclization with 1,3-dimethylbarbituric acid and dehydration to form the final product.", "Starting Materials": [ "Pyridine-3-carboxaldehyde", "Thiophene-2-carboxylic acid hydrazide", "1,3-Dimethylbarbituric acid" ], "Reaction": [ "Step 1: Condensation of pyridine-3-carboxaldehyde with thiophene-2-carboxylic acid hydrazide in the presence of a suitable catalyst to form the corresponding hydrazone intermediate.", "Step 2: Cyclization of the hydrazone intermediate with 1,3-dimethylbarbituric acid in the presence of a suitable acid catalyst to form the pyrazole intermediate.", "Step 3: Dehydration of the pyrazole intermediate using a suitable dehydrating agent to form the final product, (E)-N'-(pyridin-3-ylmethylene)-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide." ] } | |
Numéro CAS |
1285513-42-9 |
Formule moléculaire |
C14H11N5OS |
Poids moléculaire |
297.34 |
Nom IUPAC |
N-[(E)-pyridin-3-ylmethylideneamino]-5-thiophen-2-yl-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C14H11N5OS/c20-14(19-16-9-10-3-1-5-15-8-10)12-7-11(17-18-12)13-4-2-6-21-13/h1-9H,(H,17,18)(H,19,20)/b16-9+ |
Clé InChI |
QGWCSQFMINUPNT-CXUHLZMHSA-N |
SMILES |
C1=CC(=CN=C1)C=NNC(=O)C2=NNC(=C2)C3=CC=CS3 |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-(2,4-Dimethylphenyl)-1-methyl-3-(3-phenylpropyl)-1,3,5-trihydroimidazolidino [1,2-h]purine-2,4-dione](/img/structure/B2509930.png)

![[3-(1H-benzimidazol-2-yl)piperidin-1-yl]-cyclohexylmethanone](/img/structure/B2509933.png)
![N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2509934.png)
![4-chloro-2-{(E)-[(2-chloro-6-methylphenyl)imino]methyl}phenol](/img/structure/B2509936.png)
![N-(2-methylphenyl)-2-[(3-phenylisoxazolo[5,4-d]pyrimidin-4-yl)oxy]acetamide](/img/structure/B2509937.png)
![Methyl (2S,4R)-4-hydroxy-1-[4-(prop-2-enoylamino)benzoyl]pyrrolidine-2-carboxylate](/img/structure/B2509940.png)
![5-{2-[4-(3-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-3-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[4,3-c]pyridin-4-one](/img/structure/B2509942.png)
![7-(1H-imidazol-1-yl)-3-(4-methylphenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2509943.png)
![2-Methoxyethyl 2-methyl-5-[(3-nitrophenyl)sulfonylamino]-1-benzofuran-3-carboxylate](/img/structure/B2509944.png)
![(Z)-2-Cyano-N-(3,4-dimethoxyphenyl)-3-[4-(N-phenylanilino)phenyl]prop-2-enamide](/img/structure/B2509945.png)

![3,4-diethoxy-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)benzamide](/img/structure/B2509950.png)
![5-chloro-2-nitro-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2509952.png)
